molecular formula C12H18ClNS B2402884 2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole CAS No. 1565089-25-9

2-(Chloromethyl)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrobenzo[d]thiazole

Cat. No.: B2402884
CAS No.: 1565089-25-9
M. Wt: 243.79
InChI Key: YAFOYQWSVIMFBR-UHFFFAOYSA-N
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Description

Thiazoles are a type of organic compound that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are used in a variety of applications, including as intermediates in the preparation of compounds with pesticidal action .


Synthesis Analysis

The synthesis of thiazoles often involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Another process involves reacting a compound of formula (II), in free form or in salt form, (III), (IV), (V) or (VI) with a chlorinating agent .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . They can also react with chlorinating agents .


Physical and Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Synthesis and Cytotoxicity Evaluation

Thiazole derivatives, including 4,5,6,7 tetrahydrobenzo[b]thiophene derivatives, have shown cytotoxic effects against various cancer cell lines. These compounds' potencies are attributed to electron-withdrawing groups, making them significant in cancer research (Mohareb, Abdallah, & Ahmed, 2017).

Anticancer and Central Nervous System Activities

2-Chloromethyl 3-N-substituted arylthieno[2,3-d]pyrimidin-4-ones and derivatives have been synthesized and evaluated for central nervous system depressant activity. They showed marked sedative action, indicating potential for CNS-related therapies (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Synthesis and Molecular Structure

The molecular structure of related compounds, like 4-Chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, has been extensively studied. These studies provide insights into the formation mechanisms and structural characteristics of thiazole derivatives (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Antileukemic Agents

Benzothiazoles, including 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives, have been identified as potent antileukemic agents, especially against human leukemia cells. Their cytotoxicity and ability to induce apoptosis make them relevant in leukemia research (Prasanna et al., 2010).

Metabolism in Rats

Studies on the metabolism of similar compounds like 2-acetamido-4-(chloromethyl)thiazole in rats have proposed mechanisms for the formation of metabolites from the mercapturate and the S-glucuronide. These findings are crucial in understanding how these compounds are processed in biological systems (Bakke et al., 1981).

Safety and Hazards

Thiazoles can cause severe skin burns and eye damage. They may cause respiratory irritation and are harmful if swallowed .

Future Directions

Research on thiazoles is ongoing, with a focus on developing new synthetic pathways and creating more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

2-(chloromethyl)-5,5,7,7-tetramethyl-4,6-dihydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNS/c1-11(2)5-8-10(12(3,4)7-11)15-9(6-13)14-8/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFOYQWSVIMFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C1)(C)C)SC(=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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